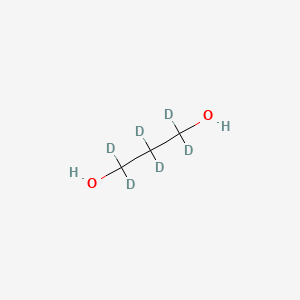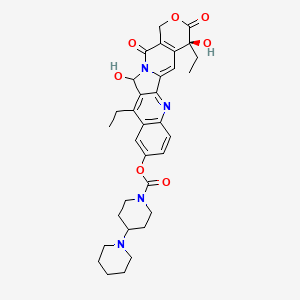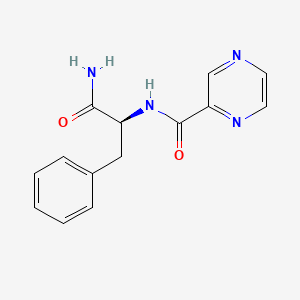
(S)-N-(1-氨基-1-氧代-3-苯基丙烷-2-基)吡嗪-2-甲酰胺
描述
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肺纤维化治疗
硼替佐米已被证明可以在博来霉素诱导的肺纤维化模型中缓解组织纤维化过程 . 硼替佐米的施用降低了M2极化巨噬细胞的比率,并减少了表达CXCR6的CD4 T细胞的积累 . 这表明硼替佐米可以被重新用于肺纤维化的治疗 .
多发性骨髓瘤治疗
硼替佐米为基础的方案被广泛用作多发性骨髓瘤 (MM) 的诱导治疗 . 一项荟萃分析表明,硼替佐米为基础的维持治疗改善了 MM 患者的无进展生存期 (PFS) 和总生存期 (OS) . 然而,它也导致了3级神经症状、胃肠道症状和疲劳风险增加的趋势 .
化疗药物相互作用
硼替佐米已被证明对纤维化具有双重作用,博来霉素加重肺纤维化,而硼替佐米减轻组织纤维化过程 . 了解化疗药物、免疫反应和肺纤维化之间错综复杂的相互作用很可能成为制定个性化治疗策略的基础 .
免疫应答调节
在肺纤维化或体外TGF-β1刺激的情况下,巨噬细胞表现出M2极化表型,分泌的CXCL16比对照组多 . 硼替佐米干预显着缓解了纤维化,并减少了巨噬细胞的M2极化和CXCL16表达 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox
作用机制
Target of Action
Bortezomib, also known as (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, primarily targets the 26S proteasome in cells . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in maintaining protein homeostasis within the cell .
Mode of Action
Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome . This inhibition leads to the accumulation of ubiquitinated proteins, causing disruption in various cellular processes . It prevents the degradation of pro-apoptotic factors, leading to cell cycle arrest and apoptosis of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Bortezomib is the ubiquitin-proteasome pathway . By inhibiting the proteasome, Bortezomib disrupts the degradation of intracellular proteins, leading to an accumulation of misfolded proteins . This initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), which play crucial roles in the cytotoxic effect of proteasome inhibitors .
Pharmacokinetics
Bortezomib is metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in its metabolism . It exhibits a protein binding of approximately 83% . The elimination half-life of Bortezomib ranges from 9 to 15 hours, indicating its relatively short presence in the body .
Result of Action
The molecular and cellular effects of Bortezomib’s action primarily involve the induction of cell cycle arrest and apoptosis . It causes the phosphorylation and cleavage of Bcl-2, a protein that regulates cell death, leading to G2-M phase cell cycle arrest and the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bortezomib. For instance, certain patient characteristics, such as a low body mass index, can increase the risk of cardiovascular adverse events associated with Bortezomib . Furthermore, the development of drug resistance is a significant challenge in the treatment with Bortezomib .
生化分析
Biochemical Properties
Bortezomib (m3) plays a significant role in biochemical reactions. It interacts with the 26S proteasome, a protein complex that degrades ubiquitinated proteins . The inhibition of the 26S proteasome by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis and leading to cell cycle arrest and apoptosis .
Cellular Effects
Bortezomib (m3) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the 26S proteasome, leading to cell cycle arrest and apoptosis . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bortezomib (m3) involves its binding to the 26S proteasome, inhibiting its function . This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis . This disruption causes cell cycle arrest and apoptosis, exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bortezomib (m3) change over time. Bortezomib (m3) is rapidly distributed into tissues after administration, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours .
Dosage Effects in Animal Models
The effects of Bortezomib (m3) vary with different dosages in animal models. In a study involving disseminated models of multiple myeloma, Bortezomib (m3) was administered at a dose of 1 mg/kg, twice per week . The study found that Bortezomib (m3) effectively attenuated neuropathic pain without compromising its anticancer efficacy .
Metabolic Pathways
Bortezomib (m3) is involved in the ubiquitin-proteasome pathway, a principal cellular pathway responsible for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins . Inhibition of this pathway by Bortezomib (m3) leads to the accumulation of these proteins, disrupting cellular homeostasis .
Transport and Distribution
Bortezomib (m3) is rapidly distributed into tissues after administration
属性
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-13(19)11(8-10-4-2-1-3-5-10)18-14(20)12-9-16-6-7-17-12/h1-7,9,11H,8H2,(H2,15,19)(H,18,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJEBWLYWKXRA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736476 | |
| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289472-80-6 | |
| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289472-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-pyrazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalpha-(Pyrazine-2-carbonyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((1S)-2-AMINO-2-OXO-1-(PHENYLMETHYL)ETHYL)-PYRAZINECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N46QC2PY7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


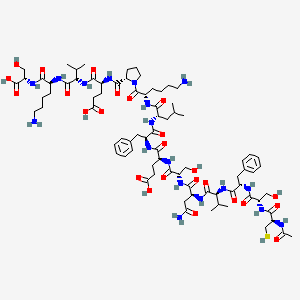
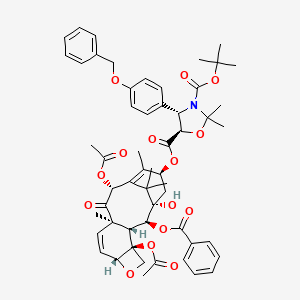
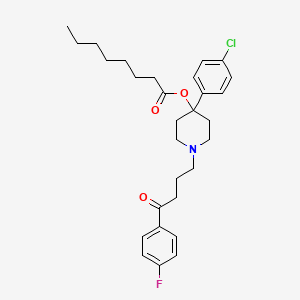
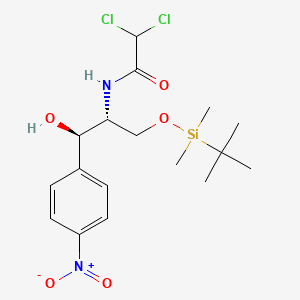

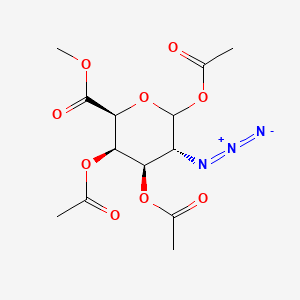
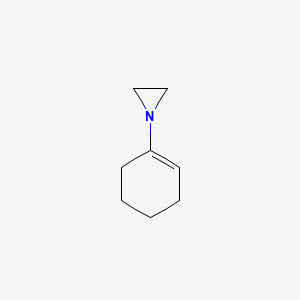

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
